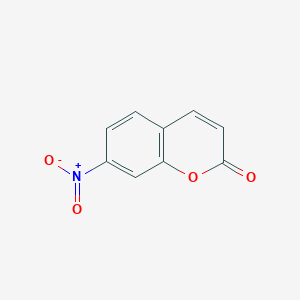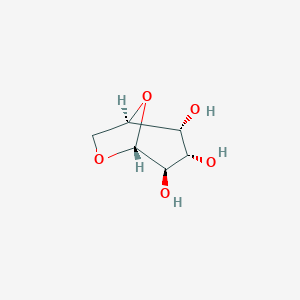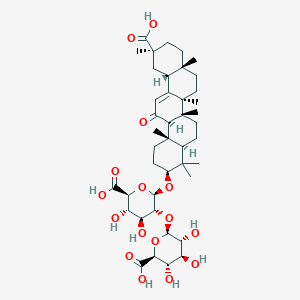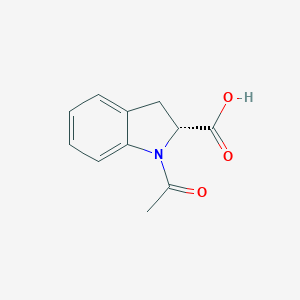
Diethyl furan-2,5-dicarboxylate
概要
説明
Diethyl furan-2,5-dicarboxylate (DFD) is a versatile organic compound with a wide range of applications in both industrial and scientific research. It is a colorless liquid with a sweet, fruity odor, and is highly soluble in water. In industry, DFD is used as a solvent for a variety of organic compounds, and is also used as a reagent in the manufacture of pharmaceuticals and other organic compounds. In scientific research, DFD is used as a model compound for studying a variety of biochemical and physiological processes.
科学的研究の応用
Organic Semiconductors : Kadac, Bosiak, and Nowaczyk (2012) investigated a compound structurally similar to Diethyl furan-2,5-dicarboxylate, Diethyl 2,6-distyrylbenzofuro[5,6-b]furan-3,7-dicarboxylate (dSBFF), for its potential as a low molecular weight organic semiconductor (Kadac, Bosiak, & Nowaczyk, 2012).
Green Chemistry : Dick et al. (2017) demonstrated that carboxylation of furoate with high K+/Cs+ blends and the removal of H2O can efficiently produce 89% pure FDCA, a promising biomass-derived diacid for polyethylene terephthalate (Dick et al., 2017).
Synthesis of Complex Molecules : Wang et al. (2005) synthesized 2,5-bis(diethyl-3′-indolyl)methylfuran and its N,N′-dimetallated complexes, showing promise in the synthesis and X-ray crystal structures of these compounds (Wang et al., 2005).
Biobased Polyesters : Kim et al. (2019) developed a strategy for high-yield furan dicarboxylate production, which is important for the economics of biobased polyester production (Kim et al., 2019).
作用機序
Target of Action
Diethyl furan-2,5-dicarboxylate (DEFDC) primarily targets the synthesis of semiaromatic copolyesters . It is used as a monomer in the production of these polymers, which are known for their enhanced properties .
Mode of Action
DEFDC interacts with different aliphatic diols and diesters of variable chain length in a polycondensation reaction . This reaction is catalyzed by an immobilized lipase from Candida antarctica and carried out in diphenyl ether . The interaction of DEFDC with its targets leads to the formation of semiaromatic copolyesters .
Biochemical Pathways
The biochemical pathway involved in the action of DEFDC is the synthesis of semiaromatic copolyesters . The polycondensation of DEFDC with different aliphatic diols and diesters leads to the formation of these copolyesters . The process involves the influence of diol and diester chain length, the molar concentration of DEFDC, and the effect of enzyme loading .
Result of Action
The result of DEFDC’s action is the successful synthesis of several DEFDC biobased semiaromatic copolyesters with variable interesting properties . These copolyesters can be further optimized for possible applications in food packaging and other possibilities .
Action Environment
The action of DEFDC is influenced by environmental factors such as the chain length of the diol and diester, the molar concentration of DEFDC, and the amount of enzyme loading . For instance, only longer diols starting from octane-1,8-diol successfully reacted with up to 90% DEFDC as opposed to only 25% DEFDC reacting with short diols such as butane-1,4-diol .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Diethyl furan-2,5-dicarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of semiaromatic copolyesters . It interacts with different aliphatic diols and diesters of variable chain length in a reaction catalyzed by an immobilized lipase from Candida antarctica .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in the polycondensation reaction with different aliphatic diols and diesters . This reaction is catalyzed by an immobilized lipase from Candida antarctica .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to vary with the chain length of the diols and diesters it reacts with, the molar concentration of this compound, and the amount of enzyme used .
Metabolic Pathways
This compound is involved in the metabolic pathway of polymer synthesis, where it interacts with different aliphatic diols and diesters .
特性
IUPAC Name |
diethyl furan-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGMGTWRSNXLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344506 | |
| Record name | diethyl furan-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53662-83-2 | |
| Record name | diethyl furan-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl furan-2,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes DEFDC an attractive alternative to petroleum-based monomers in polyester production?
A1: DEFDC is derived from renewable resources, specifically from the oxidation of 5-hydroxymethylfurfural (HMF), which can be obtained from biomass. [] This makes it a more sustainable alternative to petroleum-based monomers like terephthalic acid used in conventional polyesters. Furthermore, incorporating DEFDC into polyesters can lead to desirable material properties. For example, polyethylene furanoate (PEF), a polyester made from DEFDC and ethylene glycol, exhibits improved barrier properties compared to its petroleum-based counterpart, polyethylene terephthalate (PET). []
Q2: What are the challenges in using DEFDC for polyester synthesis, and how can they be addressed?
A2: One challenge lies in the reactivity of DEFDC with different diols, especially shorter ones like butane-1,4-diol. Research indicates that longer diols, starting from octane-1,8-diol, exhibit better reactivity with DEFDC, achieving up to 90% incorporation. [] To overcome the limitations with shorter diols, researchers have successfully utilized long-chain fatty dimer diols, such as Pripol 2033. [] This strategy allows for higher DEFDC incorporation and leads to polyesters with increased molecular weight.
Q3: What role does enzymatic catalysis play in DEFDC-based polyester synthesis?
A3: Enzymatic catalysis, specifically using immobilized lipase from Candida antarctica, offers a green and efficient approach for DEFDC polymerization with various aliphatic diols and diesters. [] This method allows for a controlled polymerization process and can be carried out in a two-step reaction using diphenyl ether as a solvent. [] The use of enzymes also aligns with the principles of green chemistry by reducing the reliance on harsh reaction conditions and toxic catalysts often employed in conventional polymerization methods.
Q4: How does varying the chain length of diols and diesters impact the properties of DEFDC-based polyesters?
A4: The choice of diol and diester significantly influences the final properties of the resulting polyester. For instance, shorter diols like hexane-1,6-diol show better reactivity towards longer diesters, while longer diols like dodecane-1,12-diol demonstrate reactivity with a wider range of diesters. [] Furthermore, incorporating DEFDC with diglycerol via a regioselective 1-OH acylation process allows for the synthesis of more soluble and hydrophilic furanic polyesters. [] This highlights the versatility of DEFDC in designing polymers with tailored properties for various applications.
Q5: What are the potential applications of DEFDC-based polyesters?
A5: The tunable properties of DEFDC-based polyesters make them promising candidates for diverse applications. Their improved barrier properties compared to conventional PET make them suitable for food packaging, potentially extending shelf life and reducing food waste. [] Additionally, their biobased origin and potential biodegradability position them as attractive alternatives in biomedical applications, where biocompatibility is crucial. Further research and development of DEFDC-based polyesters could unlock even more applications in areas ranging from textiles to coatings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)
![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)



